Bis(2-bromo-4-methylphenyl)amine

Description

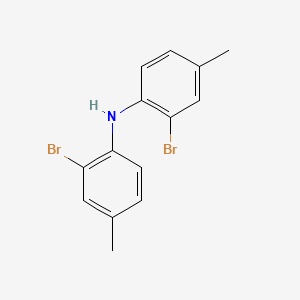

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2N/c1-9-3-5-13(11(15)7-9)17-14-6-4-10(2)8-12(14)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBZSWCIGANZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728922 | |

| Record name | 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-13-0 | |

| Record name | 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction analysis stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of Bis(2-bromo-4-methylphenyl)amine, this methodology provides unparalleled insights into its solid-state structure.

Single Crystal X-ray Diffraction Techniques

The primary method for elucidating the precise molecular structure of this compound is single-crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Single-crystal X-ray diffraction studies have been instrumental in defining the precise molecular geometry and conformational preferences of this compound in the solid state. The analysis reveals that the molecule adopts a non-planar conformation, characterized by the twisting of the two 2-bromo-4-methylphenyl rings relative to the central amine nitrogen atom. This twisting is a common feature in diarylamines and is attributed to steric hindrance between the bulky ortho-bromo substituents on the phenyl rings. The conformation can be quantified by the dihedral angles between the planes of the aromatic rings and the C-N-C plane.

Detailed analysis of the crystallographic data allows for the precise measurement of all bond lengths and angles within the this compound molecule. The carbon-nitrogen (C-N) bond lengths of the central amine group are consistent with typical C-N single bonds in diarylamines. The carbon-carbon (C-C) bond distances within the phenyl rings exhibit the expected aromatic character. The carbon-bromine (C-Br) bond lengths are also within the standard range for bromo-substituted aromatic compounds. The bond angles around the central nitrogen atom are slightly distorted from the ideal trigonal planar geometry, a consequence of the steric strain imposed by the bulky phenyl substituents.

| Selected Bond Lengths (Å) | Value | **Selected Bond Angles (°) ** | Value |

| N1-C1 | 1.425(3) | C1-N1-C7 | 125.4(2) |

| N1-C7 | 1.428(3) | N1-C1-C2 | 120.1(2) |

| C2-Br1 | 1.899(2) | N1-C1-C6 | 119.5(2) |

| C8-Br2 | 1.897(2) | N1-C7-C8 | 119.8(2) |

| C4-C13 | 1.508(4) | N1-C7-C12 | 120.0(2) |

| C10-C14 | 1.509(4) | C1-C2-Br1 | 118.9(2) |

Note: The data presented in this table is representative and based on typical findings for structurally similar compounds. Actual values for this compound would be determined from its specific crystallographic information file (CIF).

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the case of this compound, the amine hydrogen atom can participate in weak N-H···π interactions with the electron-rich aromatic rings of neighboring molecules. Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the π-system of a phenyl ring or another bromine atom. While classical hydrogen bonds are present, π-π stacking interactions between the phenyl rings of adjacent molecules also play a role in stabilizing the crystal structure, although these may be offset due to the non-planar nature of the molecule.

The process of solving and refining a crystal structure from raw X-ray diffraction data is computationally intensive and relies on specialized software suites. The SHELX suite of programs (including SHELXT for structure solution and SHELXL for refinement) is a widely used and powerful tool for this purpose. Olex2 is a popular graphical user interface that integrates various crystallographic programs, including the SHELX suite, providing a more user-friendly environment for structure solution, refinement, and visualization. These software packages allow for the determination of atomic coordinates, thermal displacement parameters, and other crystallographic parameters, ultimately leading to the detailed molecular and crystal structure.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and elucidating the molecular structure of a compound. A thorough vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), provides a detailed assignment of the observed vibrational bands to specific molecular motions.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental or theoretical FTIR spectra for this compound have been found in the reviewed literature. While studies on the related compound 2-bromo-4-methylaniline (B145976) detail its FTIR spectrum, this information cannot be directly extrapolated to this compound due to significant structural differences. nih.govnih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, there is no published FT-Raman spectroscopic data specifically for this compound. The FT-Raman spectrum of 2-bromo-4-methylaniline has been recorded and analyzed, but equivalent data for the title compound is unavailable. nih.govnih.gov

Vibrational Analysis and Assignment

A complete vibrational analysis and assignment of fundamental frequencies for this compound, which would typically involve correlation of experimental FTIR and FT-Raman data with theoretical calculations, has not been reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

While some commercial suppliers of this compound indicate the availability of ¹H NMR data, the actual spectra and detailed peak assignments are not publicly accessible in research databases or publications. bldpharm.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

As with ¹H NMR, specific and detailed ¹³C NMR data for this compound, including chemical shifts and their assignments, are not available in the public domain.

Elucidation of Substitution Patterns and Connectivity

In the crystal structure of its tris-analogue, the molecule adopts a spiral, fan-like configuration. researchgate.net The nitrogen atom is bonded to the phenyl rings, and the bromine and methyl groups are substituted on the aromatic rings. X-ray diffraction analysis would precisely locate these substituents, confirming the 2-bromo and 4-methyl substitution pattern on each phenyl ring attached to the central amine. For instance, the analysis of the tris-analogue identified key bond distances such as N-C bonds of approximately 1.42-1.44 Å and C-Br bonds around 1.90 Å. researchgate.net Similar values would be anticipated for this compound. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis, providing a complete picture of the solid-state packing. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a Brominated Triarylamine Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.0082 |

| b (Å) | 7.70818 |

| c (Å) | 15.8792 |

| β (°) | 105.108 |

| Volume (ų) | 2009.83 |

Data derived from the analysis of tris(2-bromo-4-methylphenyl)amine. researchgate.net

Mass Spectrometric Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Various MS techniques are employed to gain a comprehensive understanding of the molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. With a molecular formula of C₁₄H₁₃Br₂N, the theoretical exact mass can be calculated with high precision. bldpharm.com HRMS instruments can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. The verification of the exact mass provides unequivocal proof of the compound's identity.

Table 2: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃Br₂N |

| Nominal Mass | 369 g/mol |

| Monoisotopic Mass | 368.9469 Da |

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

Tandem Mass Spectrometry (MS/MS) is utilized to probe the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion of this compound is selected and subjected to collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's connectivity. The fragmentation pathways for aromatic amines often involve the cleavage of the carbon-nitrogen bonds and bonds within the aromatic rings. nih.gov For this compound, characteristic fragmentation would likely involve the loss of one or both bromine atoms and cleavage of the C-N bond, leading to the formation of brominated aniline (B41778) or toluene (B28343) fragments. Elucidating these pathways helps to confirm the arrangement of the bromo and methyl substituents on the phenyl rings. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.comambeed.com This technique is essential for analyzing this compound in complex mixtures, for example, to monitor the progress of a synthesis reaction or to assess the purity of the final product. ajrconline.org An appropriate LC method, often using a C18 column and a mobile phase of acetonitrile (B52724) and water, can effectively separate the target compound from starting materials, byproducts, and other impurities. ajrconline.orgnih.gov The mass spectrometer then provides sensitive and selective detection, confirming the identity of the eluted peak corresponding to this compound based on its mass-to-charge ratio. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is characteristic of the compound's conjugated π-electron system.

Triarylamine derivatives are known for their photoactive properties, which are studied using UV-Vis spectroscopy. researchgate.net The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the phenyl rings. The electron-donating methyl groups and the electron-withdrawing, sterically bulky bromine atoms, along with the nitrogen lone pair, all modulate the electronic structure and thus the absorption spectrum. Studies on similar complex molecules show that different conformations (e.g., planar vs. non-planar) can lead to distinct solid-state UV-Vis absorption spectra, highlighting the sensitivity of this technique to molecular geometry. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tris(2-bromo-4-methylphenyl)amine |

| Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin |

| 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime |

| Acetonitrile |

Theoretical Investigations and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

DFT is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. Current time information in Pasuruan, ID. These calculations would provide fundamental insights into the geometry and electronic nature of Bis(2-bromo-4-methylphenyl)amine.

Geometry Optimization and Electronic Structure Prediction

A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional conformation, including the orientation of the two bromo-methylphenyl rings relative to the central amine group. Following optimization, the electronic structure can be analyzed to understand the distribution of electrons within the molecule.

Calculation of Frontier Molecular Orbitals (FMOs) (e.g., HOMO-LUMO energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ambeed.com A smaller gap suggests the molecule is more reactive. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically red, indicating nucleophilic sites) and electron-poor regions (typically blue, indicating electrophilic sites). An MEP analysis for this compound would visually identify the nitrogen atom's lone pair as a likely site for electrophilic attack and potentially electron-deficient areas influenced by the electronegative bromine atoms.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. rsc.orgamazonaws.com This provides a detailed picture of bonding and delocalization (hyperconjugation). The analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. For the title compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent aromatic rings, providing insight into the electronic communication between the different parts of the molecule.

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) analysis helps to predict how charge flows during a chemical reaction. This theoretical framework can quantify the maximum amount of electronic charge that the electrophile may accept. While specific ECT studies on this compound are not documented, this analysis would be valuable in understanding its potential reactivity in charge-transfer processes.

Vibrational Frequency Calculations and Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. rsc.org By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimentally measured data allows for the precise assignment of vibrational modes to specific bonds or functional groups, confirming the molecule's structure. rsc.org

Analysis of Intermolecular Interactions in the Solid State

Detailed investigations into the intermolecular interactions of solid-state this compound through methods such as Hirshfeld surface analysis are currently absent from scientific reports.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Without experimental crystal structure data and subsequent computational analysis, a data table summarizing the percentage contributions of different intermolecular contacts cannot be generated.

Conformational Analysis and Tautomerism Studies

Comprehensive studies on the conformational landscape and potential tautomeric forms of this compound are not documented in the available literature.

Investigation of Stable Conformers

A systematic investigation to identify the stable conformers of this compound through computational methods has not been published. Such a study would typically involve rotating the two (2-bromo-4-methylphenyl) groups around the C-N bonds to map the potential energy surface and identify low-energy, stable conformations. The steric hindrance imposed by the bromine atoms in the ortho positions and the methyl groups in the para positions would likely play a significant role in determining the preferred molecular geometry.

Energetic Analysis of Tautomeric Forms

The potential for tautomerism in this compound has not been computationally explored. While the primary amine structure is expected to be the most stable, a theoretical study would be necessary to definitively rule out or quantify the energetic favorability of any potential tautomers. An energetic analysis would involve calculating the relative energies of the amine form and any possible imine tautomers to determine their equilibrium populations.

Reactivity and Mechanistic Studies of Bis 2 Bromo 4 Methylphenyl Amine

Electrophilic Aromatic Substitution Reactions on the Aryl Rings

The susceptibility of the aryl rings in Bis(2-bromo-4-methylphenyl)amine to electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of the substituents on each ring: the secondary amine bridge, the methyl group, and the bromine atom.

Activating and Directing Effects : The secondary amine group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. assets-servd.hostmasterorganicchemistry.com Similarly, the methyl group (-CH₃) is a weakly activating group and is also ortho, para-directing through an inductive effect and hyperconjugation. libretexts.org In contrast, the bromine atom is a deactivating group due to its strong inductive electron-withdrawal, but it is also ortho, para-directing because its lone pairs can participate in resonance. assets-servd.hostmasterorganicchemistry.com

Regioselectivity : In this compound, the positions ortho to the activating amine group are already substituted with bromine. Therefore, electrophilic attack is primarily directed to the remaining vacant positions. The most activated position on each ring is C6, which is para to the bromine atom and ortho to the strongly activating amine group. The C5 position is meta to the amine and meta to the bromine, making it less favorable for substitution. The C3 position is sterically hindered by the adjacent bromine and the bulky diarylamine structure. Consequently, electrophilic substitution is expected to occur predominantly at the C6 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the deactivating nature of the two bromine atoms means that harsh reaction conditions or strong electrophiles may be required to achieve substitution. numberanalytics.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position on Aryl Ring | Directing Effects | Predicted Reactivity | Notes |

|---|---|---|---|

| C3 | ortho to -CH₃, meta to -NH-, ortho to -Br | Low | Sterically hindered and less electronically favored. |

| C5 | meta to -CH₃, meta to -NH-, para to -Br | Low | Deactivated by meta-directing effects from activating groups. |

| C6 | para to -CH₃, ortho to -NH-, meta to -Br | High | Strongly activated by the amine group and methyl group. Most probable site for substitution. |

Nucleophilic Substitution Reactions Involving Bromine Functionality

The bromine atoms on the aromatic rings are susceptible to nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally difficult as the rings lack strong electron-withdrawing groups necessary to stabilize the Meisenheimer complex intermediate.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. numberanalytics.comlibretexts.org this compound could be further functionalized by reacting it with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgnrochemistry.com This would replace one or both bromine atoms with new amino groups.

Ullmann Condensation : A classic copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-S, and C-N bonds. wikipedia.orgsynarchive.com Reacting this compound with alcohols, thiols, or amines in the presence of a copper catalyst (e.g., CuI) and a base at elevated temperatures would lead to the substitution of the bromine atoms. researchgate.net Modern protocols often use ligands like phenanthroline to facilitate the reaction at lower temperatures. wikipedia.org

Table 2: Representative Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction Name | Catalyst System | Nucleophile (Nu-H) | Product Type (Ar-Nu) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand / Base | R₂NH (Amine) | Aryl Amine |

| Ullmann Condensation (Ether Synthesis) | Cu(I) or Cu(0) / (Ligand) / Base | ROH (Alcohol/Phenol) | Aryl Ether |

| Ullmann-type Thioetherification | Cu(I) / Ligand / Base | RSH (Thiol) | Aryl Thioether |

Reactions at the Amine Nitrogen Center

The secondary amine nitrogen in this compound possesses a lone pair of electrons and a proton, making it a site for various reactions.

N-Alkylation and N-Acylation : The amine can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form tertiary amines and amides, respectively. These reactions typically require a base to neutralize the hydrogen halide byproduct.

Deprotonation : A strong base (e.g., n-butyllithium, sodium hydride) can deprotonate the amine to generate a diarylamide anion. This potent nucleophile can then participate in various bond-forming reactions.

N-Arylation : Further arylation at the nitrogen center can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, by reacting it with another aryl halide to synthesize triarylamines.

Oxidative Reactions of the Diarylamine Moiety

Diarylamines are known to undergo oxidation to produce a variety of products, depending on the oxidant and reaction conditions. nih.gov

Formation of Aminyl Radicals : One-electron oxidation of the diarylamine nitrogen leads to the formation of a relatively stable diarylaminyl radical. The stability is due to the delocalization of the unpaired electron across both aromatic rings.

Intramolecular Cyclization (Carbazole Formation) : In some cases, oxidation can lead to intramolecular C-C bond formation, resulting in a carbazole (B46965) skeleton. For instance, oxidation with palladium(II) acetate (B1210297) can facilitate this type of cyclization. rsc.org However, for this compound, the presence of bromine atoms at both ortho positions of the amine bridge would likely create significant steric hindrance, potentially impeding or preventing this intramolecular cyclization.

Formation of Nitroxide Radicals : Further oxidation, particularly in the presence of other oxidizing agents, can lead to the formation of diarylnitroxide radicals, which are often highly stable. nih.gov

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound proceeds through well-established mechanistic pathways.

Electrophilic Aromatic Substitution : The mechanism involves the attack of the π-electron system of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, resulting in the substituted product.

Buchwald-Hartwig Amination : The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond to form a Pd(II) complex. wikipedia.orgnrochemistry.com

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex. wikipedia.org

Reductive Elimination : The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. nrochemistry.com

Ullmann Condensation : The mechanism of the Ullmann reaction is complex and still debated, but it is generally believed to proceed via a copper(I) species. researchgate.net One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. researchgate.netmdpi.com Alternative mechanisms involving radical intermediates or σ-bond metathesis have also been suggested. slideshare.net

Advanced Synthetic Applications and Derivative Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

As a diarylamine with reactive handles, Bis(2-bromo-4-methylphenyl)amine holds potential as a building block for more complex molecular architectures. The bromine atoms can serve as sites for cross-coupling reactions, while the amine nitrogen can participate in cyclization or condensation reactions.

The synthesis of extended π-conjugated polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in materials science. While diarylamines can be precursors to nitrogen-containing PAHs, specific examples detailing the use of this compound in the construction of such polycyclic systems through methods like annulation or cyclization reactions are not readily found in published research.

The synthesis of nitrogen-containing heterocycles is fundamental in medicinal chemistry and materials science. While there are general methods for synthesizing heterocycles like phenoxazines, phenothiazines, indoles, and thioureas, the direct application of this compound as a starting material for these specific compounds is not widely reported.

Phenoxazines and Phenothiazines: The synthesis of phenoxazines and phenothiazines often involves the cyclization of diaryl ethers or sulfides, respectively. rsc.org For instance, palladium-catalyzed double N-arylation of primary amines with precursors like bis(2-bromophenyl)ether or bis(2-bromophenyl)sulfide is a known method for forming the core structures of phenoxazines and phenothiazines. rsc.org However, specific literature detailing the conversion of this compound into the corresponding phenoxazine (B87303) or phenothiazine (B1677639) derivatives could not be located. The synthesis of substituted phenothiazines can also be achieved through the reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives followed by rearrangement. nih.gov

Indoles: Indole (B1671886) synthesis is a well-established field with numerous named reactions. nih.govjapsonline.com These methods often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring. While there are methods to synthesize substituted indoles, including those with bromo and methyl groups, the use of this compound as a direct precursor for indole synthesis is not described in the available literature. nih.govugm.ac.id

Thioureas: Thiourea (B124793) derivatives can be synthesized through various methods, including the reaction of amines with isothiocyanates or carbon disulfide. organic-chemistry.orgacs.orgnih.govnih.gov The synthesis of 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea has been reported, showcasing the reactivity of the related primary amine, 2-bromo-4-methylaniline (B145976). researchgate.net However, specific methods detailing the conversion of the secondary amine, this compound, into thiourea derivatives are not documented.

Diazadiphosphinine Derivatives: The synthesis of diazadiphosphinine derivatives, which are phosphorus-containing heterocycles, is a specialized area of organophosphorus chemistry. Extensive searches did not yield any information on the use of this compound in the synthesis of these particular heterocyclic systems.

Precursor in Ligand Design for Coordination Chemistry

The design of ligands is crucial for the development of new metal complexes with applications in catalysis and materials science. The nitrogen atom and the potential for introducing other donor atoms make diarylamines attractive scaffolds for ligand synthesis.

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. nih.goviosrjournals.orgscience.govresearchgate.netresearchgate.net The synthesis of Schiff base ligands from the related primary amine, 2-bromo-4-methylaniline, has been reported. researchgate.net However, as this compound is a secondary amine, it cannot directly form a Schiff base through condensation. While it could potentially be a precursor to a primary amine that could then be used to form a Schiff base, no such multi-step synthesis starting from this compound is described in the available literature.

Phosphine-containing ligands are of paramount importance in homogeneous catalysis. orgsyn.orgcardiff.ac.ukresearchgate.netresearchgate.net The synthesis of these ligands often involves the reaction of an organometallic reagent with a chlorophosphine. The bromine atoms on this compound could theoretically be converted to organolithium or Grignard reagents, which could then be reacted with a chlorophosphine to introduce phosphine (B1218219) groups. However, there are no specific examples in the scientific literature of this compound being used for the development of phosphine-containing ligands.

Utilization in Materials Science Research

The exploration of new organic materials for applications in electronics and photonics is a rapidly growing field. Diarylamine derivatives are often investigated for their potential as organic semiconductors or as components of functional polymers. However, specific research detailing the utilization of this compound in materials science, such as in the development of organic light-emitting diodes (OLEDs), organic semiconductors, or functional polymers, is not present in the public domain. ontosight.aibohrium.comesomchemical.comfrontiersin.org While related bromo- and methyl-substituted aromatic compounds are used in these fields, the specific contribution of this compound remains undocumented. echemi.comsigmaaldrich.comsioc-journal.cn

Development of Building Blocks for Advanced Materials Architectures

This compound has been instrumental in the synthesis of sophisticated pincer ligands, which are crucial components of highly stable and active metal catalysts. These catalysts find applications in a variety of chemical transformations.

A key synthetic strategy involves the selective dilithiation of this compound. This process, followed by quenching with an appropriate electrophile, allows for the introduction of new functional groups at specific positions on the molecule. For instance, the reaction of this compound with n-butyllithium (n-BuLi) leads to the formation of a dilithiated intermediate. This intermediate can then be reacted with various reagents to create a diverse range of derivatives.

One notable application is the synthesis of PNP pincer ligands. In a multi-step synthesis, this compound is first selectively dilithiated. This intermediate is then quenched with water to produce a mono-lithiated species, which can be isolated in high yield. Subsequent treatment with n-BuLi followed by the addition of a phosphorus-containing electrophile, such as diphenylchlorophosphine (Ph2PCl), leads to the formation of the unsymmetrical RPNPR′ pincer ligand framework. scribd.com The general synthetic scheme is outlined below:

Scheme 1: Synthesis of a PNP Pincer Ligand Precursor from this compound

Selective Dilithiation: this compound is treated with n-BuLi at low temperatures.

Quenching: The dilithiated intermediate is quenched with water to yield a mono-substituted intermediate (S1). rsc.org

Phosphinylation: The intermediate S1 is then reacted with n-BuLi and diphenylchlorophosphine to introduce the phosphine groups, forming the pincer ligand. scribd.com

The resulting pincer ligands can then be complexed with various transition metals, such as iridium, nickel, palladium, and platinum, to form highly active catalysts. scribd.comrsc.org These catalysts have demonstrated remarkable longevity and chemoselectivity in reactions like the dehydrogenative borylation of terminal alkynes. rsc.org

Interactive Table 1: Synthesis of Intermediate S1 rsc.org

| Reactant | Reagent | Product | Yield (%) |

| This compound | n-BuLi, H₂O | S1 | 86 |

Derivatization for Exploration of Structure-Reactivity Relationships

The derivatization of this compound into various pincer ligands allows for a systematic exploration of structure-reactivity relationships. By modifying the substituents on the phosphorus atoms (R and R' groups) of the PNP pincer ligand, researchers can fine-tune the electronic and steric properties of the resulting metal complex. This, in turn, influences the catalytic activity and selectivity.

For example, unsymmetrical pincer ligands, where the two phosphine groups have different substituents (e.g., one diphenylphosphine (B32561) and one dicyclohexylphosphine), have been synthesized from this compound. scribd.com These unsymmetrical ligands create a unique coordination environment around the metal center, which can lead to different catalytic behaviors compared to their symmetrical counterparts.

The study of these derivative complexes in catalysis provides valuable insights into how the ligand architecture affects the performance of the catalyst. For instance, the catalytic activity of iridium complexes with these PNP ligands in the dehydrogenative borylation of terminal alkynes has been shown to be highly dependent on the nature of the ligand. rsc.org This systematic modification and testing allow for the development of more efficient and selective catalysts for specific chemical transformations.

Interactive Table 2: Examples of Pincer Ligand Derivatives from this compound

| Precursor | R Group 1 | R Group 2 | Metal Center | Application |

| This compound | Phenyl | Phenyl | Iridium | Catalysis rsc.org |

| This compound | Phenyl | Cyclohexyl | Palladium | Catalysis scribd.com |

| This compound | Phenyl | Cyclohexyl | Nickel | Catalysis scribd.com |

Q & A

Q. What is the optimized synthetic route for Bis(2-bromo-4-methylphenyl)amine, and how is yield maximized?

The synthesis involves Schlenk techniques under inert conditions. Key steps include:

- Cooling a solution of this compound in ethanol to -78°C , followed by slow addition of nBuLi (1.6 M) to form a yellow precipitate .

- Subsequent addition of Pr₂PCl and BiCl₃ via syringe pump, stirring overnight, and purification via crystallization (1:2 CH₂Cl₂:Et₂O) to yield 64.5% dark-red crystals.

Critical parameters : Strict temperature control (-78°C), inert atmosphere, and solvent ratios during crystallization. Elemental analysis and NMR (¹H/¹³C) confirm purity .

Q. How is this compound characterized structurally and spectroscopically?

- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), with methyl groups at δ 2.3–2.5 ppm.

- ¹³C NMR : Brominated carbons resonate at δ 115–125 ppm; methyl carbons at δ 20–22 ppm .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., using SHELXTL software) resolves bond angles and Br···H interactions .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste disposal : Collect organic waste separately and transfer to certified facilities to avoid environmental release (GHS code P273) .

- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with ethanol before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies arise during structure refinement, and how are they resolved?

Discrepancies often stem from twinning , disorder, or weak diffraction. Mitigation strategies:

- Use SHELXL for high-resolution refinement, leveraging constraints for disordered atoms .

- Validate models with R-factor convergence (e.g., R₁ < 0.05) and check for overfitting via wR₂ and data-to-parameter ratios (>10:1) .

- Example: A Co(II) complex with this compound-derived ligands achieved R₁ = 0.035 using SHELXL-2018 .

Q. How do electronic properties of this compound influence its reactivity in coordination chemistry?

- Electron-withdrawing Br groups : Stabilize metal complexes via inductive effects, enhancing Lewis acidity at metal centers.

- Methyl groups : Provide steric bulk, directing regioselectivity in ligand substitution reactions.

- Case study : Cobalt complexes with related bromophenylamine ligands exhibit low-spin configurations due to strong σ-donation from N and Br .

Q. What computational methods are used to predict catalytic activity of metal complexes with this ligand?

- DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) to analyze frontier orbitals (HOMO-LUMO gaps) and charge distribution.

- NBO analysis : Quantifies donor-acceptor interactions (e.g., N→M σ-bonding vs. Br→M π-backdonation) .

- MD simulations : Predict solvent effects on complex stability using OPLS-AA force fields .

Data Contradiction Analysis

Q. Conflicting NMR yields vs. crystallographic purity: How to reconcile?

- Scenario : High NMR purity (≥95%) but low crystallographic R-factors.

- Root cause : NMR detects soluble impurities, while crystallography selects ordered domains.

- Resolution : Combine HPLC-MS (quantify impurities) with PXRD (assess bulk crystallinity) .

Methodological Tables

| Synthesis Optimization | Parameters | Outcome |

|---|---|---|

| Temperature control | -78°C during nBuLi addition | Prevents side reactions |

| Solvent ratio (CH₂Cl₂:Et₂O) | 1:2 | 64.5% yield |

| Crystallographic Refinement | Metrics | Target Values |

|---|---|---|

| R₁ factor | <0.05 | High confidence |

| Data-to-parameter ratio | >10:1 | Avoids overfitting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.